molecular formula C12H17N5O3 B3051737 N6-Dimethyldeoxyadenosine CAS No. 35665-58-8

N6-Dimethyldeoxyadenosine

Cat. No.: B3051737
CAS No.: 35665-58-8
M. Wt: 279.30 g/mol
InChI Key: VTQCBUANIGZYLF-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Dimethyldeoxyadenosine typically involves the methylation of deoxyadenosine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The compound is then tested for its biological activity and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N6-Dimethyldeoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N6-Dimethyldeoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

N6-Dimethyldeoxyadenosine exerts its effects primarily through the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination and subsequent apoptosis of the cancer cells. It targets specific enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Dimethyldeoxyadenosine is unique due to its dual methylation at the sixth position, which enhances its antitumor activity compared to other nucleoside analogs. This structural modification allows for more effective inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Properties

CAS No.

35665-58-8

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

VTQCBUANIGZYLF-DJLDLDEBSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O

Key on ui other cas no.

35665-58-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Dimethyldeoxyadenosine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N6-Dimethyldeoxyadenosine
Reactant of Route 3
Reactant of Route 3
N6-Dimethyldeoxyadenosine
Reactant of Route 4
N6-Dimethyldeoxyadenosine
Reactant of Route 5
N6-Dimethyldeoxyadenosine
Reactant of Route 6
N6-Dimethyldeoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.